4-(Benzyloxy)-2-methoxyphenol
Description
Significance of Substituted Phenolic Structures in Medicinal Chemistry and Natural Products
Substituted phenolic structures are indispensable scaffolds in the development of pharmaceuticals and are widespread in nature. fluorochem.co.uknih.gov A comprehensive analysis of FDA-approved drugs reveals that phenols and phenolic ethers are recurring motifs, with 371 such structures identified, a significant portion of which are natural products or their derivatives. imist.masigmaaldrich.com These compounds exhibit a vast array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. nih.govrsc.orgjddtonline.info
The substitution pattern on the phenolic ring is a determining factor for the molecule's biological function and properties. rsc.orgjddtonline.info For instance, the presence of electron-donating groups like methoxy (B1213986) (-OCH₃) can enhance the reactivity of the benzene (B151609) ring. This structural diversity allows for the fine-tuning of a molecule's interaction with biological targets, such as enzymes and receptors. Consequently, the synthesis of variously substituted phenols is a major focus for organic chemists aiming to create new therapeutic agents. jddtonline.info
Overview of the Chemical Landscape of 4-(Benzyloxy)-2-methoxyphenol and Related Aromatic Ethers
This compound is an aromatic ether with the chemical formula C₁₄H₁₄O₃. nih.govccspublishing.org.cn Its structure is characterized by a phenol (B47542) ring substituted with a methoxy group at position 2 and a benzyloxy group (a benzyl (B1604629) group linked via an ether bond) at position 4. This compound can be viewed as a derivative of guaiacol (B22219) (2-methoxyphenol), a common structural motif in natural products. The benzyloxy group often serves as a protecting group for the phenol's hydroxyl function during multi-step organic syntheses, which can be removed in a later step to yield the free phenol.
The chemical landscape around this compound is rich with structurally related molecules that have been investigated for their biological activities. These include:
Positional Isomers: Compounds like 4-(Benzyloxy)-3-methoxyphenol and 2-(benzyloxy)-4-methoxyphenol, where the arrangement of the substituent groups is altered, leading to different electronic and steric properties. sigmaaldrich.comgoogle.com
Functional Group Derivatives: Related structures include 4-(benzyloxy)-2-methoxybenzaldehyde, where the hydroxyl group is replaced by an aldehyde, and various derivatives formed by reactions at the phenolic hydroxyl. nih.govevitachem.com
Core Structure Analogs: The 2-methoxyphenol core is found in numerous bioactive molecules. For example, 4-Allyl-2-methoxyphenol (Eugenol) is a well-known natural product used as a precursor for synthesizing pyrazole (B372694) derivatives with a wide range of biological activities. imist.ma
The specific placement of the methoxy and benzyloxy groups in this compound influences its reactivity, particularly in electrophilic aromatic substitution and in its capacity as a precursor for more complex molecular architectures. uni-due.de
Rationale for Comprehensive Academic Investigation of this compound
The academic investigation of this compound is primarily driven by its significant utility as a versatile building block in the synthesis of complex, biologically active molecules. rsc.org While not typically an end-product itself, its structure contains the key features of the guaiacol-type core that is central to many natural products and pharmaceutical agents. Its value lies in its role as a synthetic intermediate, enabling the construction of targeted molecules for chemical biology research and drug discovery.
Key research findings underscore this rationale:
Synthesis of Anticancer Agents: A derivative, 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), which shares the benzyloxy-methoxyphenyl core, has demonstrated significant anti-metastatic effects in hepatocellular carcinoma cell lines. This highlights the potential of this scaffold in developing new cancer therapies.
Access to Bioactive Natural Products: The compound is a key intermediate in the synthesis of natural products. For example, it has been utilized in the concise synthesis of Broussonone A, a p-quinol natural product with inhibitory activity against pancreatic lipase.
Development of Novel Antibacterials: Phenanthridine derivatives synthesized using precursors related to this compound have shown high antibacterial activity against several bacterial strains, including Bacillus subtilis and Micrococcus luteus. rsc.org
Foundation for Chemical Probes: The structure serves as a platform for creating chemical probes to study biological processes. By modifying the core structure, researchers can develop molecules that interact with specific biological targets, helping to elucidate complex cellular mechanisms.
Therefore, a thorough investigation of this compound's synthetic routes and reactivity is crucial for advancing the fields of medicinal chemistry and natural product synthesis.
Scope and Objectives of the Research Outline
The scope of this article is to provide a focused academic review of this compound. The primary objective is to detail its chemical nature and establish its importance as a synthetic precursor in chemical biology and medicinal chemistry. This will be achieved by:
Placing the compound within the significant class of substituted phenolic ethers.
Detailing the chemical properties and structural relationships with other relevant compounds.
Justifying the scientific interest in the compound through its application in synthesizing molecules with demonstrable biological activity.
Compiling key data and compound information to serve as a useful reference for researchers in the field.
Compound Information Table
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-14-9-12(7-8-13(14)15)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPBKOIBAOKGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 4 Benzyloxy 2 Methoxyphenol and Its Analogues
Established Methodologies for the Preparation of 4-(Benzyloxy)-2-methoxyphenol
The preparation of this compound can be accomplished through several established synthetic pathways, including multi-step routes from readily available precursors like guaiacol (B22219) derivatives, direct benzylation of hydroxylated precursors, and nucleophilic substitution reactions.
Multi-Step Synthetic Routes from Guaiacol Derivatives and Related Phenols
Guaiacol and its derivatives serve as versatile starting materials for the synthesis of this compound. One illustrative multi-step synthesis involves the initial acylation of a guaiacol derivative, followed by a rearrangement and subsequent benzylation.
A notable example is the synthesis starting from acetovanillone (B370764) (4-hydroxy-3-methoxyacetophenone), a derivative of guaiacol. The synthesis proceeds through the following key steps:
Benzylation of Acetovanillone: The phenolic hydroxyl group of acetovanillone is protected as a benzyl (B1604629) ether. This is typically achieved by reacting acetovanillone with benzyl bromide in the presence of a base such as potassium carbonate. This reaction yields 4-benzyloxy-3-methoxyacetophenone. usda.gov
Baeyer-Villiger Oxidation: The resulting acetophenone (B1666503) is then subjected to a Baeyer-Villiger oxidation. This reaction converts the acetyl group into an acetate (B1210297) ester, yielding 4-benzyloxy-2-methoxyphenyl acetate.
Hydrolysis: The final step is the hydrolysis of the acetate ester to the corresponding phenol (B47542), affording the target molecule, this compound.
This multi-step approach allows for the strategic introduction of the desired functional groups and provides a reliable route to the target compound.
Benzylation Reactions of Hydroxylated Precursors (e.g., 2-hydroxy-4-methoxybenzaldehyde)
A more direct approach involves the selective benzylation of a hydroxylated precursor that already contains the methoxy (B1213986) and another functional group at the desired positions. A common precursor for this strategy is 2-hydroxy-4-methoxybenzaldehyde (B30951).
The synthesis involves the direct O-benzylation of the hydroxyl group at the 4-position. This is a classic Williamson ether synthesis, where the phenoxide ion, generated by a base, acts as a nucleophile and attacks the benzyl halide.
| Precursor | Reagent | Base | Solvent | Product |
| 2-hydroxy-4-methoxybenzaldehyde | Benzyl bromide | Potassium carbonate | Acetone | 4-(Benzyloxy)-2-hydroxybenzaldehyde |
This method is advantageous due to its straightforward nature. However, the presence of multiple hydroxyl groups in a precursor, such as in 2,4-dihydroxybenzaldehyde, necessitates careful control of reaction conditions to ensure regioselectivity.
Nucleophilic Substitution and Etherification Approaches in Aryl Ether Synthesis
The formation of the benzyloxy ether linkage in this compound is a prime example of aryl ether synthesis, which is commonly achieved through nucleophilic substitution reactions. The Williamson ether synthesis is a cornerstone of this approach. masterorganicchemistry.comjk-sci.comfrancis-press.comwikipedia.orgfrancis-press.com
The general mechanism involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an S(_N)2 reaction. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of a 2-methoxyhydroquinone (B1205977) derivative with a benzyl halide.
The key components of this reaction are:
Nucleophile: A phenoxide ion, generated from the corresponding phenol.
Electrophile: A benzyl halide, such as benzyl bromide or benzyl chloride.
Base: A suitable base to deprotonate the phenol, such as potassium carbonate or sodium hydride. jk-sci.com
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is often used to facilitate the S(_N)2 reaction. jk-sci.com
This method is widely applicable for the synthesis of a variety of aryl ethers and offers a reliable route to this compound, provided a suitable hydroxylated precursor is available.
Optimization of Reaction Conditions and Yield Enhancement
To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is essential. This includes the selection of appropriate catalytic systems, solvents, and strategies to control regioselectivity.
Catalytic Systems and Solvent Effects in Etherification Reactions
The choice of catalyst and solvent can significantly impact the rate and yield of etherification reactions. In the context of the Williamson ether synthesis, various catalytic systems have been explored to enhance its efficiency.
Catalytic Systems:
Phase-Transfer Catalysts (PTCs): PTCs, such as quaternary ammonium (B1175870) salts, can be employed to facilitate the reaction between a water-soluble phenoxide and an organic-soluble benzyl halide. This is particularly useful when dealing with reactants with different solubility profiles.
Metal-Based Catalysts: While the Williamson ether synthesis is not typically catalytic in the traditional sense, related cross-coupling reactions for aryl ether formation often employ copper or palladium catalysts. These are generally used for the coupling of aryl halides with alcohols.
Solvent Effects:
The solvent plays a crucial role in S(_N)2 reactions like the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can solvate the cation of the phenoxide salt, leaving the anionic nucleophile relatively free to attack the electrophile.
| Solvent | Dielectric Constant (ε) | General Effect on SN2 Reactions |
| Acetone | 21 | Good |
| Dimethylformamide (DMF) | 37 | Excellent |
| Dimethyl sulfoxide (B87167) (DMSO) | 47 | Excellent |
| Acetonitrile | 38 | Good |
The use of these solvents can lead to significantly higher reaction rates and yields compared to protic solvents, which can solvate and deactivate the nucleophile through hydrogen bonding.
Regioselective Synthesis and Isomer Control
When synthesizing substituted phenols like this compound from precursors with multiple reactive sites, regioselectivity is a critical consideration. Achieving control over which hydroxyl group is benzylated is paramount to avoiding the formation of undesired isomers.
Several strategies can be employed to achieve regioselective synthesis:
Protecting Groups: One of the most common methods is the use of protecting groups. A more reactive hydroxyl group can be temporarily blocked with a protecting group, allowing the desired hydroxyl group to be selectively functionalized. The protecting group is then removed in a subsequent step.
Steric Hindrance: The inherent steric environment around a hydroxyl group can influence its reactivity. A less sterically hindered hydroxyl group will generally react faster in an S(_N)2 reaction.
Electronic Effects: The electronic properties of the aromatic ring can influence the acidity of the different hydroxyl groups. The more acidic phenol will be more readily deprotonated to form the reactive phenoxide ion.
Catalyst Control: In some cases, the choice of catalyst or reaction conditions can influence the regioselectivity of the reaction. For instance, in the hydroxymethylation of guaiacol, zeolite catalysts favor para-substitution, while basic oxides favor ortho-substitution. researchgate.net
By carefully considering these factors, it is possible to direct the benzylation to the desired position and achieve a high degree of isomer control in the synthesis of this compound.
Design and Synthesis of Novel this compound Derivatives
The creation of new this compound derivatives involves strategic modifications to its core structure. These modifications are designed to explore the structure-activity relationships of the resulting compounds.
Structural Modifications of the Benzyloxy Moiety
Modifications to the benzyloxy group can significantly influence the molecule's properties. Synthetic strategies often involve the reaction of hydroquinone (B1673460) with various benzyl halides in the presence of a base. For instance, 4-(benzyloxy)phenol can be synthesized by reacting hydroquinone with benzyl bromide. google.com A method to produce 4-benzyloxyphenol with low coloration involves dissolving hydroquinone and benzyl halide completely in methanol (B129727), followed by the addition of a base to initiate the reaction. google.com
To prevent the formation of colored impurities from the oxidation of hydroquinone, the reaction can be carried out at a temperature of 65-75°C using methanol from which dissolved oxygen has been removed. google.com
Modifications of the Methoxy Group and its Positional Isomers
Altering the methoxy group or its position on the phenolic ring can lead to a diverse range of analogues. A general method for the synthesis of 4-methoxyphenol (B1676288) involves the reaction of hydroquinone with dimethyl sulfate (B86663) in the presence of sodium hydroxide (B78521). prepchem.com The reaction is typically kept below 40°C and then heated to complete the reaction and destroy any unreacted dimethyl sulfate. prepchem.com
Another approach to synthesize 4-methoxyphenol from bromobenzene (B47551) involves a multi-step process that includes nucleophilic substitution to form phenol, followed by methylation to yield anisole. doubtnut.com Subsequent sulfonation and reaction with fuming sodium hydroxide, followed by hydrolysis, yields the final product. doubtnut.com
Introduction of Halogen Substituents on the Phenolic Ring
The introduction of halogen atoms onto the phenolic ring is a key strategy for creating derivatives with altered electronic and lipophilic properties. For instance, halogenated derivatives of 2,4,6-trimethoxychalcone have been synthesized and studied. nih.gov
Synthesis of Biphenyl (B1667301) and Chalcone (B49325) Analogues
The synthesis of biphenyl and chalcone analogues of this compound opens avenues to new classes of compounds with potentially interesting biological activities.
Biphenyl Analogues: A variety of hydroxylated biphenyls, which are structurally related to this compound, have been synthesized from 4-substituted-2-methoxyphenols. nih.gov For example, dehydrodieugenol, a dimer of eugenol (B1671780), can be synthesized by treating eugenol with potassium ferricyanide (B76249) in an ammonia (B1221849) solution. nih.gov
Chalcone Analogues: Chalcone derivatives can be prepared via Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde (B42025). orientjchem.orguniv-ovidius.roresearchgate.net For instance, a series of chalcone derivatives were synthesized from 3-benzyloxy-4-methoxybenzaldehyde (B16803) and various acetophenones. orientjchem.org Another study describes the synthesis of eight chalcone analogues from 4-(benzyloxy)benzaldehyde (B125253) using either sodium hydroxide or piperidine (B6355638) as a catalyst. univ-ovidius.roresearchgate.net
Below is an interactive data table summarizing the synthesis of some chalcone analogues:
| Aldehyde | Ketone | Catalyst | Product |
| 4-(Benzyloxy)benzaldehyde | 2'-Nitroacetophenone | NaOH | (E)-1-(2-nitrophenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one |
| 4-(Benzyloxy)benzaldehyde | 4-Acetylbenzonitrile | NaOH | (E)-4-(3-(4-(benzyloxy)phenyl)acryloyl)benzonitrile |
| 4-(Benzyloxy)benzaldehyde | 1-(Furan-2-yl)ethanone | NaOH | (E)-1-(furan-2-yl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one |
| 4-(Benzyloxy)benzaldehyde | 1-(5-Bromobenzofuran-2-yl)ethanone | Piperidine | (E)-1-(5-bromobenzofuran-2-yl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one |
Derivatization for Prodrug Development and Targeted Delivery
Prodrug strategies are employed to improve the delivery and efficacy of therapeutic compounds. nih.govrsc.org This involves modifying the parent molecule to create a derivative that is inactive until it reaches the target site, where it is converted to the active form. nih.gov
For example, a prodrug of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans-propenoic acid was synthesized for colon-targeted delivery. nih.gov This involved conjugating the parent compound to a dipeptide, which can be cleaved by enzymes in the colon to release the active drug. nih.gov
Another approach involves the use of "click and release" systems for targeted delivery to specific organelles, such as mitochondria. nih.gov This strategy utilizes two components that react with each other only at high concentrations, such as those found within a targeted cellular compartment, to release the active drug. nih.gov
Biological Activities and Pharmacological Potentials of 4 Benzyloxy 2 Methoxyphenol and Its Derivatives
Antineoplastic Activity in Cellular Models
While research into the direct antineoplastic activity of 4-(Benzyloxy)-2-methoxyphenol is limited, numerous studies have explored the anticancer effects of its derivatives, demonstrating a range of activities against various cancer cell lines.
Antiproliferative Effects on Diverse Cancer Cell Lines
Data on the direct antiproliferative effects of this compound on cancer cell lines including HepG2, MCF-7, MDA-MB-231, HeLa, SGC-7901, A549, K-562, HSG, and PC3 is not available in the current scientific literature. However, related compounds have shown significant activity. For instance, the ethanolic extract of Tabernaemontana catharinensis demonstrated a significant reduction in cell viability in both MCF-7 and MDA-MB-231 breast cancer cell lines mdpi.com. Another study on adlay phenolic extracts also reported anti-proliferative effects on MCF-7 and MDA breast cancer cells sciepub.com.
Antiproliferative Activity of Related Compounds
| Compound/Extract | Cell Line | Activity | Reference |
|---|---|---|---|
| Ethanolic Extract of Tabernaemontana catharinensis | MCF-7 | IC50 of 83.06 µg/mL | mdpi.com |
| Ethanolic Extract of Tabernaemontana catharinensis | MDA-MB-231 | IC50 of 8.3 µg/mL | mdpi.com |
| Adlay Phenolic Extracts | MCF-7 | Anti-proliferative effects observed | sciepub.com |
| Adlay Phenolic Extracts | MDA-MB-231 | Anti-proliferative effects observed | sciepub.com |
| Phosphomolybdate based hybrid solid | MCF-7 | IC50 of 32.11 μmol L−1 | rsc.org |
| Phosphomolybdate based hybrid solid | A549 | IC50 of 25.17 μmol L−1 | rsc.org |
| Phosphomolybdate based hybrid solid | HepG2 | IC50 of 33.79 μmol L−1 | rsc.org |
Induction of Apoptosis in Neoplastic Cells
Specific studies detailing the induction of apoptosis in neoplastic cells by this compound are not currently available. However, research on its derivatives provides insights into potential mechanisms. For example, the derivative (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) has been shown to be cytotoxic to HeLa cells and to induce the activation of caspase-3, -8, and -9, which are key mediators of apoptosis nih.govjmb.or.kr. Another compound, 4-[4-(4- hydroxyphenoxy)phenoxy]phenol (4-HPPP), was found to induce apoptosis in antihepatoma and non-small-cell lung cancer cells scispace.com.
Cell Cycle Arrest Mechanisms
There is no direct evidence in the scientific literature to suggest that this compound induces cell cycle arrest. However, studies on related compounds indicate that this is a plausible mechanism of anticancer activity. For instance, a resveratrol (B1683913) analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, was found to induce G2/M phase cell cycle arrest in HeLa human cervical cancer cells nih.gov. Similarly, cinobufagin, another natural compound, was shown to induce G2/M cell cycle arrest in malignant melanoma cells frontiersin.org. Janerin, a cytotoxic sesquiterpene lactone, also caused cell cycle arrest at the G2/M phase in a leukemic cell line mdpi.com.
Inhibition of Cancer Cell Migration and Colony Formation
Currently, there are no available studies that have specifically investigated the effect of this compound on cancer cell migration and colony formation. Research on a related compound, 2-Methoxy-4-vinylphenol (B128420) (2M4VP), has demonstrated the ability to suppress the migratory activity of Panc-1 and SNU-213 human pancreatic cancer cell lines nih.gov. Furthermore, 4-[4-(4- hydroxyphenoxy)phenoxy]phenol (4-HPPP) has been shown to inhibit the proliferation and migration of non-small-cell lung cancer cells in a zebrafish-based tumor xenograft model scispace.com.
Anti-inflammatory Properties and Immunomodulation
The anti-inflammatory and immunomodulatory properties of this compound have not been extensively studied. However, research on a structurally similar compound offers some indications of its potential in this area.
Modulation of Pro-inflammatory Mediators
There is no direct research on the modulation of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by this compound. However, a study on the derivative 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica Maxim., showed that it significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 production in a dose-dependent manner in RAW 264.7 cells nih.gov. This suggests that compounds with a similar core structure may possess anti-inflammatory properties. The production of NO and PGE2 are key events in the inflammatory response, and their inhibition is a target for anti-inflammatory therapies nih.govntu.edu.twmdpi.com.
Inhibition of Inflammatory Enzyme Expression (e.g., iNOS, COX-2)
Research has demonstrated that this compound and its derivatives can effectively inhibit the expression of key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a common model for studying inflammation, treatment with these compounds led to a dose-dependent reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govresearchgate.net This reduction is a direct consequence of the suppressed expression of iNOS and COX-2 at both the protein and mRNA levels. nih.gov For instance, 2-methoxy-4-vinylphenol (2M4VP), a derivative, significantly blocked LPS-induced iNOS and COX-2 expression. nih.govresearchgate.net Similarly, 4-methoxyhonokiol, another related compound, also demonstrated significant inhibition of both iNOS and COX-2 protein and mRNA expression in the same cell line. nih.gov The majority of 2-methoxyphenols that have been studied have shown capabilities as COX-2 inhibitors. nih.gov The inhibition of these enzymes is a critical mechanism underlying the anti-inflammatory properties of these compounds, as iNOS and COX-2 are pivotal in the synthesis of pro-inflammatory mediators.
Suppression of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)
The anti-inflammatory effects of this compound derivatives are largely attributed to their ability to suppress key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net In LPS-stimulated RAW264.7 cells, compounds like 2-methoxy-4-vinylphenol (2M4VP) have been shown to potently inhibit the translocation of the NF-κB p65 subunit into the nucleus. nih.govresearchgate.net This is achieved by preventing the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov
Furthermore, these compounds effectively attenuate the phosphorylation of key MAPK family members, including p38, ERK1/2, and JNK. nih.govresearchgate.net For example, 4-methoxyhonokiol was found to inhibit the phosphorylation of p38 MAPK and JNK in a concentration-dependent manner, while having no effect on ERK phosphorylation. nih.gov The inhibition of both NF-κB and MAPK signaling pathways effectively blocks the transcription of a wide array of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines, thus providing a comprehensive anti-inflammatory response. nih.govmdpi.com
Regulation of Histone Acetylation in Inflammatory Responses
Emerging evidence indicates that the anti-inflammatory mechanism of this compound derivatives also involves the epigenetic regulation of gene expression through the modulation of histone acetylation. biorxiv.org Histone acetylation is a key process that influences chromatin structure and the accessibility of DNA for transcription. In inflammatory conditions, hyper-acetylation of histones can lead to an increase in the expression of pro-inflammatory genes. biorxiv.org
Specifically, studies have shown that 2-methoxy-4-vinylphenol (2M4VP) can inhibit the hyper-acetylation of histone H3 at lysines 9 and 14 (Lys9/Lys14) induced by LPS in RAW264.7 cells. nih.govresearchgate.net By preventing this hyper-acetylation, 2M4VP can effectively suppress the transcription of genes involved in the inflammatory cascade. This epigenetic modulatory activity represents a significant and distinct mechanism of action, highlighting the multifaceted anti-inflammatory potential of this class of compounds. The regulation of histone acetylation provides a more upstream control of the inflammatory process, potentially leading to more profound and sustained anti-inflammatory effects.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism
Recent studies have explored the interaction of this compound derivatives with peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that play crucial roles in metabolism and inflammation. mdpi.com Specifically, some derivatives have been identified as potent and selective agonists for PPARα. nih.gov For example, an oxybenzylglycine-based compound, BMS-687453, demonstrated a high affinity for human PPARα with an EC50 of 10 nM and showed approximately 410-fold selectivity over human PPARγ in transactivation assays. nih.gov
The activation of PPARα is known to exert anti-inflammatory effects through various mechanisms, including the repression of pro-inflammatory transcription factors like NF-κB. mdpi.com PPARα agonists have been shown to inhibit the inflammatory responses of microglia, the resident immune cells of the central nervous system. nih.gov The agonistic activity of these compounds on PPARα suggests a therapeutic potential for conditions where inflammation and metabolic dysregulation coexist, such as atherosclerosis and dyslipidemia. nih.gov This interaction with a key nuclear receptor highlights another important pharmacological dimension of this compound class beyond direct enzyme and pathway inhibition.
Antioxidant Efficacy
The antioxidant properties of this compound and its derivatives are a significant aspect of their biological activity. These compounds exhibit potent efficacy in neutralizing free radicals and reducing oxidative stress, which are underlying factors in many inflammatory and chronic diseases. Their antioxidant capacity has been evaluated through various established in vitro assays.
Radical Scavenging Capabilities (e.g., DPPH, anti-peroxy radical activity)
Derivatives of this compound have demonstrated significant radical scavenging capabilities, particularly against the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. nih.govmdpi.com The anti-DPPH radical activity is a widely used metric to assess the ability of a compound to act as a free radical scavenger by donating a hydrogen atom or an electron. mdpi.com For many phenolic compounds, a lower IC50 value, which represents the concentration required to scavenge 50% of DPPH radicals, indicates a higher antioxidant activity. pan.pl
In addition to scavenging DPPH radicals, these compounds have also shown anti-peroxy radical activity. This has been investigated using methods such as the induction period method for the polymerization of methyl methacrylate (B99206) (MMA). nih.gov For instance, 2-allyl-4-methoxyphenol (B1267482) and 2,4-dimethoxy-phenol were found to be more efficient at scavenging both oxygen-centered radicals derived from benzoyl peroxide (BPO) and carbon-centered radicals from 2,2'-azobisisobutyronitrile (AIBN) when compared to eugenol (B1671780) and isoeugenol. nih.govmdpi.com The stoichiometric factor (n), which represents the number of free radicals trapped by one mole of an antioxidant, is another important parameter for evaluating anti-peroxy radical activity. mdpi.com
Evaluation of Reducing Power (e.g., CUPRAC, Ferric Reducing Power)
The reducing power of this compound derivatives is another key indicator of their antioxidant efficacy. This property is often evaluated using assays such as the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) and the Ferric Reducing Antioxidant Power (FRAP) assay. genox.comsigmaaldrich.com
The CUPRAC method is based on the reduction of the copper(II)-neocuproine complex (Cu(II)-Nc) to the copper(I)-neocuproine complex (Cu(I)-Nc) by an antioxidant, which results in a color change that can be measured spectrophotometrically. nih.govnih.gov This assay is advantageous as it is carried out at a pH close to physiological conditions and can detect a wide range of antioxidants, including both hydrophilic and lipophilic compounds. nih.gov
The FRAP assay, on the other hand, measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe(III)-TPTZ) complex to the ferrous form (Fe(II)-TPTZ), which has an intense blue color. nih.govnih.gov The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample. phcogres.com Both the CUPRAC and FRAP assays provide a measure of the total antioxidant capacity of a compound or a mixture of compounds. sigmaaldrich.comistanbul.edu.tr
Activation of Cellular Antioxidant Defense Pathways (e.g., Nrf2)
Phenolic compounds, including the 2-methoxyphenol scaffold present in this compound, are recognized for their antioxidant properties. nih.govnih.gov These properties often stem from their ability to scavenge free radicals and to activate endogenous antioxidant defense systems. nih.gov A key regulator of this cellular defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov
Under normal physiological conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. researchgate.netnih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous genes, initiating the transcription of a wide array of cytoprotective proteins, including antioxidant and phase II detoxification enzymes. nih.govresearchgate.netnih.gov Various natural compounds have been identified as activators of this Nrf2-ARE pathway, suggesting a promising therapeutic strategy for conditions associated with oxidative stress. nih.gov
While direct studies on this compound's ability to activate the Nrf2 pathway are not extensively detailed in the available research, the broader class of 4-substituted-2-methoxyphenols and their derivatives have demonstrated significant antioxidant activity. nih.govnih.gov For instance, hydroxylated biphenyls, which are dimers of 4-substituted-2-methoxyphenols, exhibit higher antioxidant activity compared to their corresponding phenolic monomers. nih.gov This enhanced activity is often linked to their molecular structure, which facilitates the donation of hydrogen atoms to neutralize free radicals. The antioxidant capacity of various 2-methoxyphenols has been evaluated through methods like the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging assay. nih.gov The activation of the Nrf2 pathway represents a plausible mechanism through which these compounds exert their protective effects against oxidative damage.
Antimicrobial Activities
Antibacterial Spectrum and Potency against Specific Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Micrococcus luteus, Klebsiella pneumoniae)
Derivatives of 2-methoxyphenol have demonstrated a range of antibacterial activities against various Gram-positive and Gram-negative bacteria. The efficacy of these compounds often relates to their specific chemical structures.
For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), a related benzaldehyde (B42025) derivative, has shown notable efficacy against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov Studies have determined a minimum inhibitory concentration (MIC) of 1024 µg/ml for HMB against S. aureus. nih.gov The mechanism of action appears to involve disruption of the bacterial cell membrane. nih.gov Similarly, other methoxyphenol compounds like eugenol (4-allyl-2-methoxyphenol) and capsaicin (B1668287) have been shown to be active against S. aureus and Escherichia coli. nih.govresearchgate.net
The antibacterial spectrum extends to other pathogens as well. Dihydroxynaphtyl aryl ketones, which can be considered complex phenolic derivatives, have shown strong inhibitory effects on the growth of Bacillus subtilis. nih.gov In contrast, the same compound had almost no effect on the growth of E. coli in liquid culture, which was attributed to the impermeability of the Gram-negative outer membrane. nih.gov However, other studies have shown that certain 2-methoxylated fatty acids do display antibacterial activity towards E. coli. nih.gov
Plant extracts rich in polyphenolic compounds have demonstrated broad-spectrum antibacterial activity against pathogens including Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus, with MIC values often below 0.63 mg/ml. researchgate.net The data from various studies on related compounds are summarized below.
| Compound/Derivative | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus (including MRSA) | MIC: 1024 µg/ml; disrupts cell membrane | nih.gov |
| Eugenol (4-Allyl-2-methoxyphenol) | Staphylococcus aureus | Active, IC50: 0.75 mM | nih.govresearchgate.net |
| Eugenol (4-Allyl-2-methoxyphenol) | Escherichia coli | Active against foodborne pathogens | nih.govresearchgate.net |
| (6Z)-(±)-2-methoxy-6-hexadecenoic acid | Escherichia coli | Active, IC50: 21 µg/mL | nih.gov |
| (±)-2-methoxy-6-octadecynoic acid | Staphylococcus aureus (ClMRSA) | Active, IC50: 17–37 µg/mL | nih.gov |
| Dihydroxynaphtyl aryl ketone 4 (dNAK 4) | Bacillus subtilis | Strong inhibitory effect | nih.gov |
| Plant extracts with polyphenols | Klebsiella pneumoniae | Broad-spectrum activity (MIC < 0.63 mg/ml) | researchgate.net |
| Eucalyptus camaldulensis extracts | Micrococcus luteus | Significant antibacterial activity observed | als-journal.com |
Antifungal Efficacy
The 2-methoxyphenol scaffold is also a key feature in compounds exhibiting antifungal properties. Research has explored the efficacy of various derivatives against a range of fungal pathogens, including yeasts and filamentous fungi.
One study investigated a series of 2-acyl-1,4-benzohydroquinones and found that they possessed significant antifungal properties against diverse Candida and filamentous fungi strains. mdpi.com Notably, 2-octanoylbenzohydroquinone demonstrated a particularly low minimum inhibitory concentration (MIC) of 2 µg/mL against Candida krusei, a value comparable to the reference drug amphotericin B (1 µg/mL). mdpi.com This is significant as C. krusei is known for its intrinsic resistance to other common antifungal agents. mdpi.com
Other related compounds, such as 2-hydroxy-4-methoxybenzaldehyde, have been shown to possess dose-dependent antifungal activity. researchgate.net This compound effectively inhibited the growth of Fusarium verticillioides and completely prevented the production of fumonisin B1, a mycotoxin, at a concentration of 400 mg/L in vitro. researchgate.net Furthermore, eugenol (4-allyl-2-methoxyphenol) has demonstrated antibiofilm activity against azole-resistant isolates of Aspergillus fumigatus. nih.gov The ability of these compounds to disrupt fungal cell wall integrity is considered a key mechanism of their action, and some benzaldehyde derivatives act as chemosensitizers, augmenting the potency of other antifungal agents. nih.gov
Antiviral Activities
Inhibition of Viral Integrase Activity
A critical target for antiviral drug development, particularly for retroviruses like HIV, is the viral integrase (IN) enzyme. nih.govthebodypro.com This enzyme is responsible for inserting the viral DNA into the host cell's genome, a crucial step for viral replication. thebodypro.com Inhibiting this enzyme can effectively halt the viral life cycle.
Potential Against Specific Viral Pathogens (e.g., HIV, HBV)
The demonstrated ability of this compound derivatives to inhibit HIV-1 integrase directly establishes their potential as anti-HIV agents. nih.gov Integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy (ART) for HIV infection. mdpi.com By blocking the integration of viral DNA, these compounds prevent the establishment of a productive, lifelong infection within host cells. thebodypro.com Therefore, scaffolds that can inhibit this enzyme are of significant interest in the ongoing search for new and improved HIV treatments.
Coinfection with Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) is common due to shared transmission routes. nih.govresearchgate.net This has spurred the development of drugs that possess dual activity against both viruses. nih.gov Several nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), such as tenofovir (B777) and lamivudine, are active against both HIV and HBV and are recommended for coinfected individuals. hiv.gov
While the research on 2-hydroxybenzoic acid derivatives specifically highlights their action against HIV-1 integrase, there is a lack of specific data in the provided search results regarding the activity of this compound or its close analogs against HBV. nih.gov However, the development of novel antiviral agents often involves screening against a wide range of viruses. Given the urgent need for new HBV therapies, compounds showing promise against one virus, like HIV, could be considered for evaluation against other viral pathogens, including HBV. nih.gov
Enzyme and Receptor Modulatory Effects Beyond Anti-inflammatory Pathways
The therapeutic potential of this compound and its derivatives extends beyond their anti-inflammatory properties to the modulation of various enzymes and receptors critical in a range of physiological and pathological processes. Research into these compounds has revealed inhibitory effects on enzymes involved in detoxification, neurotransmitter metabolism, and cellular structural dynamics, highlighting their potential as scaffolds for the development of novel therapeutic agents.
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a crucial enzyme in cellular defense against oxidative stress, catalyzing the two-electron reduction of quinones and related substrates, thereby preventing the generation of reactive oxygen species. nih.gov While direct studies on the inhibitory activity of this compound on NQO1 are not extensively documented, research on related structures provides insights into potential interactions.
Monoamine Oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. A significant body of research has focused on 4-(benzyloxy)phenyl derivatives as potent and selective MAO-B inhibitors. researchgate.netnih.govresearchgate.net
Several studies have synthesized and evaluated a range of benzyloxy derivatives, demonstrating their strong inhibitory activity against MAO-B. For example, a series of isatin-based benzyloxybenzaldehyde derivatives were synthesized, with some compounds exhibiting potent MAO-B inhibitory activity with IC50 values in the nanomolar range. nih.gov Specifically, (3Z)-3-((4-(benzyloxy)benzylidene)hydrazineylidene)indolin-2-one (ISB1) and (3Z)-3-((4-((3-fluorobenzyl)oxy)benzylidene)hydrazineylidene)indolin-2-one (ISFB1) showed IC50 values of 0.124 µM and 0.135 µM, respectively. nih.gov
Further studies on benzyloxy-derived halogenated chalcones also revealed potent MAO-B inhibition, with some derivatives showing IC50 values as low as 0.062 µM. nih.gov The structure-activity relationship (SAR) studies indicate that the presence and position of substituents on the benzyloxy ring significantly influence the inhibitory potency. researchgate.net For instance, electron-withdrawing groups on the benzyloxy ring have been shown to enhance MAO-B inhibition. researchgate.net Kinetic studies have revealed that many of these benzyloxy derivatives act as reversible and competitive inhibitors of MAO-B. nih.gov
Table 1: MAO-B Inhibitory Activity of Selected this compound Derivatives
| Compound | Structure | IC50 (µM) for MAO-B | Reference |
|---|---|---|---|
| (3Z)-3-((4-(benzyloxy)benzylidene)hydrazineylidene)indolin-2-one (ISB1) | Isatin-based benzyloxy derivative | 0.124 | nih.gov |
| (3Z)-3-((4-((3-fluorobenzyl)oxy)benzylidene)hydrazineylidene)indolin-2-one (ISFB1) | Isatin-based benzyloxy derivative | 0.135 | nih.gov |
| Benzyloxy-derived halogenated chalcone (B49325) (BB4) | Chalcone derivative | 0.062 | nih.gov |
| Benzyloxy-derived halogenated chalcone (BB2) | Chalcone derivative | 0.093 | nih.gov |
Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators. The inhibition of LOXs, particularly 15-lipoxygenase (15-LOX), is a target for anti-inflammatory therapies. While direct studies on this compound are limited, research on structurally related compounds suggests potential inhibitory activity.
Studies on various plant extracts and their isolated compounds have demonstrated significant 15-lipoxygenase inhibitory activity. researchgate.netkoreascience.kr For example, a series of polymethoxylated flavonoids isolated from orange peel showed potent inhibition of soybean 15-lipoxygenase, with the strongest inhibitor having an IC50 value of 49 µM. researchgate.net Although not direct derivatives, these findings suggest that molecules with benzyloxy-like methoxy (B1213986) substitutions on a phenyl ring can interact with and inhibit lipoxygenase enzymes. Further investigation into benzyloxyphenol derivatives is warranted to determine their specific efficacy as lipoxygenase inhibitors.
Cholinesterases, such as acetylcholinesterase (AChE), play a critical role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Derivatives of this compound have shown promise as cholinesterase inhibitors.
A study on 3-benzyloxyflavone derivatives revealed potent dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.com One of the synthesized compounds was identified as a highly active inhibitor of both AChE (IC50 = 0.05 µM) and BChE (IC50 = 0.09 µM), outperforming the standard drug Donepezil. tandfonline.com Structure-activity relationship studies indicated that the nature and position of substituents on the B-ring of the 3-benzyloxyflavone scaffold significantly impact the inhibitory activity. tandfonline.com
Furthermore, other studies on various derivatives containing benzylidene moieties have reported a range of IC50 values for acetylcholinesterase inhibition, from the low micromolar to nanomolar range, highlighting the potential of this chemical scaffold in designing new cholinesterase inhibitors. nih.gov
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Benzyloxy Derivatives
| Compound Class | Example Compound | IC50 (µM) for AChE | Reference |
|---|---|---|---|
| 3-Benzyloxyflavone | Derivative 2 | 0.05 | tandfonline.com |
| 3-Benzyloxyflavone | Derivative 5 | 0.07 | tandfonline.com |
| 3-Benzyloxyflavone | Derivative 10 | 0.08 | tandfonline.com |
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. The cytosolic isoforms, human carbonic anhydrase I and II (hCA I and hCA II), are important drug targets. Phenolic compounds, which are structurally related to this compound, have been investigated as inhibitors of these enzymes.
Studies on a series of antioxidant phenols have demonstrated their inhibitory effects on hCA I and hCA II, with K(I) values ranging from 37.5 to 274.5 µM for hCA I and 0.29 to 113.5 µM for hCA II. researchgate.net Guaiacol (B22219) (2-methoxyphenol), a core component of the this compound structure, was among the phenols that showed inhibitory activity. researchgate.net These phenols were found to be non-competitive inhibitors. researchgate.net Further investigations into various phenolic compounds have confirmed their ability to inhibit hCA I and II, with some derivatives showing Ki values in the micromolar range. nih.govtandfonline.commdpi.comnih.gov The inhibition mechanism of phenols is distinct from that of classical sulfonamide inhibitors, as they are thought to bind to the zinc-coordinated water molecule within the enzyme's active site. unifi.it
Table 3: Inhibition Constants (Ki) of Phenolic Compounds against hCA I and hCA II
| Compound | Ki (µM) for hCA I | Ki (µM) for hCA II | Reference |
|---|---|---|---|
| Phenol (B47542) | 2.7-11.5 | 2.7-11.5 | unifi.it |
| Guaiacol | 274.5 | 113.5 | researchgate.net |
| Arachidonoyl dopamine | 203.80 | 75.25 | tandfonline.com |
Tubulin polymerization is a critical process in cell division, and its inhibition is a well-established strategy in cancer chemotherapy. Several classes of compounds containing benzyloxy and related moieties have been identified as potent inhibitors of tubulin polymerization.
For instance, a series of N-benzyl arylamide derivatives have been designed and synthesized as colchicine-binding site inhibitors, demonstrating excellent antiproliferative potency with IC50 values in the nanomolar range. ccspublishing.org.cn One of the lead compounds from this series potently inhibited tubulin polymerization with an IC50 of 0.62 µmol/L. ccspublishing.org.cn Similarly, 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives have been developed as a novel class of tubulin polymerization inhibitors, with some compounds being more potent than the well-known inhibitor combretastatin (B1194345) A4 (CA4). tandfonline.comnih.gov The structure-activity relationship studies of these compounds indicate that the presence and position of methoxy and other groups on the aromatic rings are crucial for their activity. nih.gov
Table 4: Tubulin Polymerization Inhibitory Activity of Selected Compounds
| Compound Class | Example Compound | IC50 (µM) for Tubulin Polymerization | Reference |
|---|---|---|---|
| N-Benzyl arylamide derivative | 13n (MY-1388) | 0.62 | ccspublishing.org.cn |
| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan | Compound 4t | 0.43 | tandfonline.com |
| 2-styrylquinazolinone derivative | 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone | 5.8 | nih.gov |
Cyclin-Dependent Kinase (CDK) Activity Modulation
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. The dysregulation of CDK activity is a hallmark of many diseases, particularly cancer, making them a significant target for therapeutic intervention. The development of small molecule inhibitors that can modulate CDK activity has been an active area of research in medicinal chemistry.
A comprehensive review of the scientific literature and patent databases was conducted to ascertain the role of this compound and its derivatives as modulators of CDK activity. Despite extensive searches, there is currently no publicly available research or data to suggest that this compound or any of its specifically synthesized derivatives have been evaluated for their ability to modulate cyclin-dependent kinase activity.
The core structure of this compound, featuring a substituted aromatic ring, is a common motif in many biologically active compounds. However, its specific potential as a CDK inhibitor remains unexplored. Future research could involve the synthesis of a library of derivatives of this compound and their subsequent screening against a panel of CDKs to determine any potential inhibitory activity and elucidate structure-activity relationships. Such studies would be necessary to establish whether this chemical scaffold holds any promise for the development of novel CDK modulators.
Structure Activity Relationship Sar Studies
Influence of the Benzyloxy Moiety on Biological Activities
The benzyloxy group, a benzyl (B1604629) group linked via an ether bond, significantly modulates the physicochemical properties and biological interactions of the parent molecule.
Lipophilicity is a key determinant of a molecule's ability to cross biological membranes. The benzyloxy group, being largely nonpolar, increases the lipophilicity of the phenolic scaffold. While this can enhance membrane permeability, it often creates a trade-off with aqueous solubility, which can impact bioavailability. nih.gov The relationship between a compound's structure and its permeability is complex; in silico studies on various phenolic compounds have shown that skin permeability is correlated with lipophilicity (iLogP), molecular weight, and the topological polar surface area (TPSA). umsha.ac.ir
Phenolic lipids, which are amphiphilic in nature, can incorporate into cell membranes and increase their permeability to ions and small molecules. nih.gov This effect may stem from the formation of non-bilayer structures within the membrane. nih.gov However, some research suggests that the ability of phenolic compounds to alter membrane ion permeability is not directly correlated with lipophilicity but is instead governed by specific interactions at the lipid-water interface, such as the formation of stable bonds with phosphate (B84403) groups on lipids. rsc.org In studies of benzyloxy chalcones, Parallel Artificial Membrane Permeability Assay (PAMPA) results indicated that these compounds possess significant permeability, suggesting good potential for crossing the blood-brain barrier. nih.gov
The benzyloxy group plays a direct role in the binding of a molecule to its biological target. Its size, shape, and electronic properties can lead to specific, high-affinity interactions within a receptor's binding pocket. For instance, in a series of benzyloxy chalcones designed as human monoamine oxidase B (hMAO-B) inhibitors, the position of the benzyloxy group was critical for activity. nih.gov Compounds with the benzyloxy group at the para position of the B-ring consistently showed higher hMAO-B inhibition than those with the group at the ortho position. nih.gov
The binding of these molecules within the active site of the hMAO-B enzyme was found to be stabilized by π-π stacking interactions, a common non-covalent interaction involving aromatic rings. nih.gov This highlights the benzyloxy moiety's role in establishing effective and stable binding to a protein target. nih.gov More generally, van der Waals forces are known to play a pivotal role in the binding of ligands to proteins. mdpi.com Furthermore, structural modifications to the benzyloxy group itself can fine-tune binding affinity. In studies of kappa opioid receptor antagonists, replacing an N-benzyl group with an N-phenethyl or N-cyclopropylmethyl group resulted in analogs with the highest receptor affinities. researchgate.net
Effects of Methoxy (B1213986) Group Position and Substitutions on Pharmacological Profiles
The methoxy (-OCH3) group is a key feature of many bioactive natural phenols, including guaiacol (B22219) (2-methoxyphenol) and its derivatives. nih.gov Its position and any substitutions upon it can profoundly alter a compound's pharmacological profile.
The methoxy group is an electron-donating group that can increase the electron density of the aromatic ring, which in turn enhances the free-radical scavenging ability of the adjacent phenolic hydroxyl group. nih.govresearchgate.net Studies on a range of 2-methoxyphenols have demonstrated their potential as antioxidants and cyclooxygenase-2 (COX-2) inhibitors. nih.govjosai.ac.jp The antioxidant activity of phenolic acids is promoted by the presence of methoxyl groups; typically, a greater number of methoxyl groups leads to higher antioxidant activity. nih.govresearchgate.net
The importance of the methoxy group is further highlighted in studies where it is substituted with other functional groups. In a series of curcumin (B1669340) analogs, the methoxy group was replaced by various substituents (H, Br, Cl, F, NO2, CH3, and OH). The resulting analogs displayed dramatically different anti-inflammatory effects. nih.gov For example, the analog where the methoxy group was replaced by a hydroxyl group (Cur-OH) and the bromo-substituted analog (Cur-Br) effectively suppressed nitric oxide production, whereas the nitro-substituted analog (Cur-NO2) was inactive. nih.gov This demonstrates that the substitution at the methoxy position is critical to the anti-inflammatory effects of this class of compounds. nih.gov
| Compound | Substitution at Methoxy Position | Inhibition of NO Production (%) | Effect on DSS-induced Colitis |
|---|---|---|---|
| Curcumin | -OCH3 (Reference) | 74.91 ± 0.88 | Beneficial |
| Cur-OH | -OH | 77.75 ± 0.89 | Not Reported |
| Cur-Br | -Br | 71.75 ± 0.90 | Beneficial |
| Cur-NO2 | -NO2 | Inactive | No Effect |
Contribution of the Phenolic Hydroxyl Group to Bioactivity
The phenolic hydroxyl (-OH) group is arguably the most critical functional group for the biological activity of many phenols. It acts as a primary hydrogen bond donor, allowing it to interact with key residues in enzyme active sites and receptors. kagawa-u.ac.jpmdpi.com
Its role is multifaceted. In terms of antioxidant activity, the hydroxyl group can donate a hydrogen atom to neutralize free radicals, a mechanism known as hydrogen atom transfer (HAT). nih.govresearchgate.net The number and position of phenolic hydroxyl groups are directly related to this free radical scavenging ability. nih.govmdpi.com Beyond antioxidant effects, the hydroxyl group is crucial for specific binding to protein targets. Molecular dynamics simulations have shown that a phenolic hydroxyl group can form hydrogen bonds with phospholipids (B1166683) in the cell membrane, which facilitates the compound's partitioning from water into the membrane. kagawa-u.ac.jp Subsequently, this same hydroxyl group can form new hydrogen bonds with the protein target, compensating for the energy loss of desolvation and contributing to a strong binding affinity. kagawa-u.ac.jp The absence of a phenolic hydroxyl group can lead to reduced binding affinity and may even enhance unwanted tumor-promoting activities in some contexts. kagawa-u.ac.jp
Significance of Halogen Substitution on Activity and Selectivity
The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic rings of phenolic compounds is a common medicinal chemistry strategy to modulate activity and selectivity. Halogens can alter a molecule's lipophilicity, electronic properties, and metabolic stability.
In SAR studies of benzyloxy and phenoxy acids as potential antisickling agents, the highest activity was observed in compounds that contained dihalogenated aromatic rings. nih.gov Similarly, in the development of hMAO-B inhibitors, an analog featuring a bromothiophene ring and a para-positioned benzyloxy group exhibited strong inhibitory activity. nih.gov Shifting the benzyloxy group to the ortho position in this halogenated series resulted in a more than 45-fold decrease in selectivity, underscoring the interplay between halogen substitution and the positioning of other key functional groups. nih.gov
The type of halogen can also be important. A study on curcumin analogs found that replacing the methoxy group with a bromine atom (Cur-Br) resulted in a compound that retained potent anti-inflammatory and anticolitis effects, similar to curcumin itself. nih.gov
| Compound ID | A-Ring Substituent | B-Ring Benzyloxy Position | hMAO-B IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| B8 | Bromothiophene | para | 0.120 | >83.333 |
| B9 | Bromothiophene | ortho | 4.539 | 1.833 |
| B10 | Thiophene | para | 0.067 | 504.791 |
Conformational Flexibility and Steric Hindrance in Structure-Activity Relationships
The three-dimensional shape of a molecule is critical for its interaction with a biological target. Conformational flexibility and steric hindrance are two key factors that medicinal chemists manipulate to optimize a drug's potency and selectivity. unina.it
Restricting a molecule's conformational flexibility, for instance by introducing cyclic structures, can "pre-pay" the entropic penalty of binding, leading to higher affinity. unina.it However, a delicate balance must be struck. Studies on muscarinic receptor antagonists showed that introducing a rigid azabicyclo-octane group significantly boosted binding affinity but also reduced the duration of action. biorxiv.org In contrast, analogs with more moderate flexibility maintained high potency while achieving a longer receptor residence time. biorxiv.org This illustrates that some degree of flexibility is often necessary for optimal binding and kinetics.
Steric hindrance, the effect of bulky chemical groups, can also be strategically employed. Large groups can be used to shield a molecule from metabolic enzymes or to prevent binding to off-target receptors. unina.it The antioxidant activity of phenolic compounds is influenced by steric hindrance around the hydroxyl group. researchgate.net Furthermore, molecular modeling of hydroxylated biphenyls derived from 4-substituted-2-methoxyphenols has been used to evaluate the preferred conformations and dihedral angles that are suitable for their antiproliferative activity, indicating that a specific 3D arrangement is necessary for their biological function. researchgate.net
Comparative SAR Analysis with Structurally Related Natural and Synthetic Compounds
The structure-activity relationship (SAR) of 4-(Benzyloxy)-2-methoxyphenol can be inferred by comparing its chemical architecture with structurally analogous compounds, including guaiacol, eugenol (B1671780), vanillin (B372448) derivatives, and chalcones. The core of this compound is a guaiacol (2-methoxyphenol) moiety. The key distinguishing features are the substituents at the C4 position of the phenyl ring and the presence or absence of other functional groups.
Guaiacol and its Derivatives
Guaiacol, or 2-methoxyphenol, represents the fundamental scaffold of this compound. nih.gov SAR studies on guaiacol derivatives often focus on their antioxidant and enzyme inhibitory properties. For instance, synthetic guaiacol derivatives have been investigated as myeloperoxidase (MPO) inhibitors, an enzyme linked to oxidative stress in cardiovascular diseases. nih.gov The mechanism of inhibition is noted to be reversible. nih.gov The antioxidant properties of guaiacol itself are utilized as an anti-skinning agent in paints. nih.gov The introduction of a bulky benzyloxy group at the C4 position, as seen in this compound, differentiates it significantly from the parent guaiacol. This substitution dramatically increases the molecule's lipophilicity and size, which would be expected to alter its interaction with biological targets compared to simpler guaiacol derivatives.
Table 1: Comparative SAR of Guaiacol Derivatives
| Compound/Class | Key Structural Feature | Impact on Biological Activity | Citation |
|---|---|---|---|
| Guaiacol | Parent 2-methoxyphenol structure | Possesses antioxidant properties; serves as a basis for more complex derivatives. | nih.gov |
| Synthetic Guaiacol Derivatives | Various substitutions on the guaiacol scaffold | Show potential as reversible myeloperoxidase (MPO) inhibitors, targeting oxidative stress. | nih.gov |
| This compound | Large benzyloxy group at C4 | Increased size and lipophilicity compared to guaiacol, suggesting altered target interaction and bioavailability. | nih.gov |
Eugenol and its Derivatives
Eugenol (4-allyl-2-methoxyphenol) shares the guaiacol core but features an allyl group at the C4 position. mdpi.com It is known for a wide range of biological activities, including antioxidant and anti-inflammatory effects. mdpi.comnih.gov SAR studies on eugenol derivatives indicate that modifications can significantly impact their efficacy. Quantitative Structure-Activity Relationship (QSAR) analyses have been performed to predict the antioxidant activity of eugenol derivatives, with models showing that electronic parameters like HOMO energy and hydrophobic parameters (log P) are significant for activity. tiikmpublishing.comwalisongo.ac.id Modifications often target the phenolic hydroxyl group or the allyl side chain. For example, the presence of electron-withdrawing groups, such as chlorine, on a phenyl ring attached to the eugenol structure can enhance antibacterial activity, whereas masking the hydroxyl group can sometimes lead to improved activity profiles. mdpi.com Compared to eugenol, this compound lacks the reactive allyl group but possesses a much larger, sterically hindering benzyloxy group, which would fundamentally change its binding profile and reactivity.
Table 2: Comparative SAR of Eugenol Derivatives
| Compound/Class | Key Structural Feature | Impact on Biological Activity | Citation |
|---|---|---|---|
| Eugenol | Allyl group at C4; free phenolic hydroxyl at C1 | Exhibits inherent antioxidant, anti-inflammatory, and antibacterial properties. | mdpi.comnih.govmdpi.com |
| Eugenol Derivatives (General) | Modifications at the hydroxyl or allyl group | Activity is influenced by electronic and hydrophobic descriptors (HOMO, log P). | tiikmpublishing.comwalisongo.ac.id |
| Chloro-phenyl Eugenol Derivatives | Addition of chloro-phenyl groups | Presence of electron-withdrawing groups like chlorine in the meta- or ortho-position can enhance antibacterial activity. | mdpi.com |
| This compound | Benzyloxy group at C4 instead of an allyl group | Lacks the allyl group's reactivity; possesses greater steric bulk, suggesting a different biological interaction profile. | nih.gov |
Vanillin and its Derivatives
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is another closely related structure, differing from the core of this compound by having a free hydroxyl group at C4 and an aldehyde group at C1. The phenolic hydroxyl and aldehyde functionalities are crucial for its biological activities. nih.govmdpi.com SAR studies show that derivatization of these groups leads to significant changes in antioxidant and antimicrobial properties. researchgate.netnih.gov For instance, acetylation and reduction of the aldehyde group in vanillin have been shown to enhance its antioxidant activity. researchgate.net The creation of Schiff bases from the aldehyde group can produce derivatives with significant antimicrobial activity, particularly when electron-withdrawing substituents are included. nih.gov The presence of a tertiary amino group and the number of vanillin moieties in a molecule can also contribute to antioxidant activity. nih.gov In this compound, the critical phenolic hydroxyl is masked by a benzyl group, and the aldehyde group is absent. This suggests that its antioxidant mechanism, if any, would differ from vanillin, as the hydrogen-donating ability of the phenolic hydroxyl is eliminated.
Table 3: Comparative SAR of Vanillin Derivatives
| Compound/Class | Key Structural Feature | Impact on Biological Activity | Citation |
|---|---|---|---|
| Vanillin | Free hydroxyl at C4 and an aldehyde at C1 | The phenolic hydroxyl is key for antioxidant activity; the aldehyde allows for further derivatization. | nih.govmdpi.com |
| Acetylated/Reduced Vanillin | Modification of the aldehyde group | Enhances antioxidant activity compared to the parent vanillin. | researchgate.net |
| Vanillin Schiff Bases | Aldehyde converted to an imine | Can confer significant antimicrobial properties, influenced by substituents on the imine nitrogen. | nih.gov |
| This compound | Protected hydroxyl at C4; no aldehyde group | Lacks the key functional groups of vanillin responsible for its characteristic antioxidant and antimicrobial activities. | nih.gov |
Chalcones
Chalcones are characterized by a 1,3-diphenyl-2-propen-1-one scaffold, an α,β-unsaturated carbonyl system that is a well-known pharmacophore. acs.orgresearchgate.net While structurally distinct from the single-ring this compound, many potent chalcones are synthesized using vanillin or its derivatives, thus incorporating a 4-hydroxy-3-methoxyphenyl ring as one of the two aryl units. researchgate.net The SAR of chalcones is extensively studied. The substitution pattern on both aromatic rings is crucial for activity. researchgate.netnih.gov For cholinesterase inhibition, methoxy substitution on ring A (the ring not attached to the carbonyl group) plays a significant role. nih.gov For anticancer activity, the α,β-unsaturated system is often essential, likely acting as a Michael acceptor. acs.org The presence of hydroxyl and methoxy groups can modulate the activity. For antimalarial chalcones, hydroxyl and aldehyde groups on ring A were found to play a pivotal role in the activity. acs.org this compound lacks the defining α,β-unsaturated carbonyl system of chalcones and their dual-ring structure, indicating it would not share the same mechanisms of action, such as Michael addition, that are common for chalcones. acs.org
Table 4: Comparative SAR of Chalcone (B49325) Derivatives
| Compound/Class | Key Structural Feature | Impact on Biological Activity | Citation |
|---|---|---|---|
| Chalcones (General) | α,β-unsaturated carbonyl system (enone) | This system is a key pharmacophore, often acting as a Michael acceptor; essential for many anticancer activities. | acs.orgnih.gov |
| Substituted Chalcones | Substituents on the two aromatic rings | Substitution patterns (e.g., methoxy, hydroxyl, halogens) are critical for modulating anti-inflammatory, anticancer, and antimalarial activities. | researchgate.netnih.govacs.org |
| Vanillin-derived Chalcones | Incorporation of a 4-hydroxy-3-methoxyphenyl ring | This specific moiety is common in many biologically active synthetic chalcones. | researchgate.net |
| This compound | Single aromatic ring; absence of enone system | Fundamentally different scaffold and lacks the key reactive features of chalcones. | nih.gov |
Molecular Mechanisms of Action and Cellular Target Identification
Dissection of Intracellular Signaling Pathway Modulation
There is no available research specifically investigating the interaction of 4-(Benzyloxy)-2-methoxyphenol with the NF-κB and MAPK signaling cascades.
No studies have been published that specifically detail the regulation of the PI3K/Akt signaling pathway by this compound.
There is no scientific evidence to date that describes the inhibition of Wnt/β-catenin pathway components by this compound.
Investigation of Programmed Cell Death Induction Pathways
Activation of Caspase-Dependent Apoptosis
Research into the pro-apoptotic activities of apocynin, a structural analog of this compound, has revealed its capacity to induce programmed cell death in various cell types, including cancer cells. Apocynin treatment has been shown to significantly increase the levels of reactive oxygen species (ROS) in A549 lung cancer cells. ijper.org This elevation in ROS can disrupt the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis. ijper.org
The disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors into the cytosol, which in turn activate a cascade of caspases, the key executioners of apoptosis. ijper.org Studies have demonstrated that apocynin treatment enhances the levels of executioner caspases, which are responsible for cleaving cellular proteins and dismantling the cell. ijper.org Furthermore, apocynin has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. ijper.orgnih.gov The ratio of Bax to Bcl-2 is a crucial determinant of cell fate, with a higher ratio favoring apoptosis.
Table 1: Effects of Apocynin on Apoptotic Markers in A549 Human Lung Cancer Cells
| Marker | Effect of Apocynin Treatment | Reference |
|---|---|---|
| Reactive Oxygen Species (ROS) | Significantly increased | ijper.org |
| Mitochondrial Membrane Potential | Disrupted | ijper.org |
| Caspases | Levels enhanced | ijper.org |
| Bax (pro-apoptotic) | Levels increased | ijper.org |
| Bcl-2 (anti-apoptotic) | Level diminished | ijper.org |
Modulation of Autophagic Processes
Apocynin has been investigated for its role in modulating autophagy, a cellular process of self-degradation that can either promote cell survival or contribute to cell death. In a rat model of traumatic brain injury (TBI), treatment with apocynin significantly reduced the expression of the autophagy markers LC3 and Beclin1 in the hippocampus. nih.gov This suggests that apocynin can suppress neuronal autophagy in the context of brain injury. nih.gov The protective effects of apocynin in this model were associated with the attenuation of brain edema and neuronal damage. nih.gov
The mechanism of apocynin's effect on autophagy may be linked to its well-known role as an inhibitor of NADPH oxidase (NOX), which reduces the production of reactive oxygen species (ROS). tandfonline.com By acting as an antioxidant, apocynin may alleviate cellular stress that would otherwise trigger an autophagic response. tandfonline.com In some contexts, particularly in cancer therapy, the inhibition of autophagy can enhance the efficacy of treatments like radiotherapy. tandfonline.com
Furthermore, studies have shown that apocynin can alleviate the side effects of autophagy-blocked radiotherapy through its antioxidant effects. tandfonline.com The modulation of autophagy by apocynin is also linked to its influence on inflammatory pathways, such as the TLR4/NF-κB signaling pathway. nih.govacs.orgacs.org By suppressing this pathway, apocynin can reduce inflammation and concurrently modulate neuronal autophagy, contributing to its neuroprotective effects. nih.govacs.orgacs.org
Table 2: Modulation of Autophagy-Related Proteins and Pathways by Apocynin
| Protein/Pathway | Effect of Apocynin Treatment | Model System | Reference |
|---|---|---|---|
| LC3 | Expression reduced | Rat model of TBI | nih.gov |
| Beclin1 | Expression reduced | Rat model of TBI | nih.gov |
| NADPH Oxidase (NOX) | Activity inhibited | General | tandfonline.com |
Anti-Aggregation Mechanisms (e.g., Aβ peptide aggregation inhibition)
While direct studies on this compound are limited, research on structurally related compounds provides insight into potential anti-aggregation mechanisms, particularly concerning amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. The aggregation of Aβ peptides is a key event in the formation of amyloid plaques in the brain. frontiersin.orgmdpi.com
A study on 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA), a terminal metabolite of polyphenol compounds with a similar phenolic structure, demonstrated its ability to inhibit the aggregation of Aβ42 in vitro. nih.gov Thioflavin T (ThT) assays revealed that HMPA inhibited both the nucleation and elongation phases of Aβ aggregation. nih.gov Electron microscopy further showed that in the presence of HMPA, low-molecular-weight Aβ42 formed shorter fibrils compared to the control. nih.gov
Natural compounds, particularly polyphenols, are a significant area of research for their potential to interfere with Aβ aggregation. frontiersin.org These compounds can act through various mechanisms, including inhibiting the initial association of Aβ monomers, remodeling Aβ oligomers into non-toxic, off-pathway species, and preventing secondary nucleation. frontiersin.org The molecular structure of these inhibitors, often featuring aromatic rings and hydroxyl groups, allows them to interact with Aβ peptides and disrupt the aggregation process.
Table 3: Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA) on Aβ42 Aggregation
| Parameter | Observation | Method | Reference |
|---|---|---|---|
| Aβ Aggregation | Inhibition of nucleation and elongation phases | Thioflavin T (ThT) assay | nih.gov |
| Aβ Fibril Formation | Formation of shorter fibrils | Electron Microscopy | nih.gov |
Regulation of Oxidative Stress Response Pathways (e.g., Nrf2 activation)
Apocynin has been shown to influence the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. acs.orgacs.org Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by its repressor protein, Keap1. acs.org Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of a wide array of antioxidant and cytoprotective genes. acs.org
In the context of traumatic brain injury, it has been observed that the Nrf2 signaling pathway can be activated to protect neuronal cells from damage. acs.orgacs.org Some polyphenolic compounds have been shown to protect neuronal cells by activating the Nrf2 signaling pathway, which enhances antioxidant defenses while inhibiting the autophagy pathway. acs.org The activation of Nrf2 leads to the expression of downstream targets such as heme oxygenase-1 (HO-1), which plays a role in mitigating oxidative damage. acs.org
The interplay between Nrf2 and autophagy is complex; Nrf2 can regulate the transcription of autophagy-related genes, and autophagy, in turn, can regulate the levels of Keap1. acs.org The ability of compounds like apocynin to modulate both oxidative stress and autophagy highlights the intricate connections between these cellular pathways in maintaining cellular homeostasis.
Table 4: Apocynin and the Nrf2 Pathway
| Component | Role/Interaction | Context | Reference |
|---|---|---|---|
| Nrf2 | Master regulator of antioxidant response | Cellular stress | acs.org |
| Keap1 | Negative regulator of Nrf2 | Cytoplasm | acs.org |
| Polyphenolic Compounds | Can activate Nrf2 signaling | Neuroprotection | acs.org |
Advanced Methodologies for Research and Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the characterization of 4-(Benzyloxy)-2-methoxyphenol, each providing unique and complementary information about its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the chemical environment of each proton and carbon atom within the molecule.
In the ¹H NMR spectrum, the protons of the benzyloxy group's aromatic ring typically appear as a multiplet in the range of δ 7.3-7.5 ppm. The benzylic protons (O-CH₂-Ph) exhibit a characteristic singlet at approximately δ 5.0 ppm. The protons of the methoxyphenol ring show distinct signals corresponding to their positions relative to the hydroxyl, methoxy (B1213986), and benzyloxy substituents. The methoxy group protons (O-CH₃) appear as a singlet around δ 3.8 ppm. The aromatic protons of the 2-methoxyphenol core will have chemical shifts and coupling patterns dictated by their substitution pattern.
The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon environments. The benzylic carbon (O-CH₂-Ph) is typically observed around 70.1 ppm. The carbon of the methoxy group appears at approximately 55.6 ppm. The aromatic carbons of both the benzyl (B1604629) and methoxyphenol rings resonate in the downfield region of the spectrum, with their specific chemical shifts influenced by the electronic effects of the substituents. For instance, carbons attached to oxygen atoms will be deshielded and appear at higher chemical shifts. A study on a closely related compound, (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol, provides representative chemical shift values that are analogous to what would be expected for this compound. uaic.roresearchgate.net
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (Phenolic, C-OH) | 145-150 |
| C (Phenolic, C-OCH₃) | 148-152 |
| C (Phenolic, C-O-Benzyl) | 150-155 |
| C (Phenolic, Aromatic CH) | 101-120 |
| C (Benzylic, -CH₂-) | ~70 |
| C (Methoxy, -OCH₃) | ~56 |
| C (Benzyl, Quaternary) | 136-138 |
| C (Benzyl, Aromatic CH) | 127-129 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in this compound. The FTIR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key expected vibrational bands for this compound include:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from intermolecular hydrogen bonding.
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.
C-H Stretch (Aliphatic): Absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H stretching of the benzylic methylene (B1212753) (-CH₂) and methoxy (-CH₃) groups.
C=C Stretch (Aromatic): A series of sharp peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic rings.
C-O Stretch: Strong absorption bands in the 1000-1300 cm⁻¹ region are attributed to the C-O stretching vibrations of the ether linkages (benzyloxy and methoxy groups) and the phenolic hydroxyl group.
Out-of-Plane C-H Bending: Bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Interactive Table: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic -OH | O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Aliphatic C-H (-CH₂-, -CH₃) | C-H Stretch | 2850-3000 |
| Aromatic C=C | C=C Stretch | 1450-1600 |
| Ether/Phenol (B47542) C-O | C-O Stretch | 1000-1300 |
Mass Spectrometry (LC-MS, ESI/MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization Mass Spectrometry (ESI/MS), and High-Resolution Mass Spectrometry (HRMS) are commonly employed.
HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The expected exact mass of this compound (C₁₄H₁₄O₃) can be calculated and compared with the experimental value to confirm its elemental composition.
Under ionization conditions, the molecule will form a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), which can then undergo fragmentation. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound would likely involve:
Loss of the benzyl group: Cleavage of the benzylic C-O bond would result in the formation of a stable benzyl cation (m/z 91) and a 2-methoxyphenolate radical.
Loss of a methyl radical: Fragmentation of the methoxy group could lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion with a mass 15 units less than the molecular ion.
Cleavage within the phenol ring: Further fragmentation of the aromatic ring can also occur, leading to smaller characteristic ions.
The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for the confident identification of the compound.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique provides detailed information on bond lengths, bond angles, and torsional angles, as well as intermolecular interactions such as hydrogen bonding and π-π stacking that dictate the crystal packing.
Computational Chemistry and In Silico Approaches
Computational chemistry provides a powerful theoretical framework to complement experimental data and to gain deeper insights into the electronic structure, reactivity, and spectroscopic properties of this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. By solving the Schrödinger equation within the DFT framework, various molecular properties can be calculated. A common approach involves geometry optimization using a functional such as B3LYP with a suitable basis set like 6-311+G(d,p). uaic.roresearchgate.net
DFT calculations can provide:
Optimized Molecular Geometry: The calculated bond lengths, bond angles, and dihedral angles can be compared with experimental data from X-ray crystallography to validate the computational model.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the hydroxyl, methoxy, and benzyloxy groups are expected to be electron-rich sites, while the aromatic protons will be relatively electron-poor.
Simulated Spectra: DFT calculations can also be used to predict NMR chemical shifts and vibrational frequencies (IR), which can be compared with experimental spectra to aid in their interpretation and assignment.
Studies on related benzyloxy-containing compounds have successfully employed DFT to understand their structure and electronic properties, providing a solid foundation for similar investigations into this compound. uaic.roresearchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies using Electronic Descriptors (e.g., HOMO, LUMO, Ionization Potential, Chemical Hardness, Electronegativity)
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. These models rely on molecular descriptors that quantify various aspects of a molecule's physicochemical properties. Electronic descriptors, in particular, provide insights into a molecule's reactivity and its ability to participate in interactions.
The biological activity of phenolic compounds can be correlated with electronic parameters. For instance, evidence suggests a type of phenol toxicity that is correlated with the σ+ parameter or the HOMO–LUMO gap rsc.org. A lower energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate high chemical reactivity and biological activity nih.gov. According to Frontier Orbital Theory, the energies of HOMO and LUMO are related to the reactivity of a molecule; molecules with electrons at an accessible HOMO level tend to be good nucleophiles, while those with low LUMO energies are often good electrophiles ucsb.edu.
Key electronic descriptors that would be calculated and utilized in a QSAR study of "this compound" include:
HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the electron-donating ability of the molecule.
LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap: An indicator of molecular stability and reactivity.
Ionization Potential: The energy required to remove an electron from a molecule.
Chemical Hardness: A measure of resistance to change in electron distribution.
Electronegativity: The power of an atom to attract electrons to itself.
These descriptors, once calculated using quantum chemical methods, can be used to build a mathematical model that correlates them with the biological activity of a series of related compounds.
| Electronic Descriptor | Significance in QSAR |
|---|---|
| HOMO Energy | Indicates the propensity of a molecule to donate electrons in a reaction. Higher HOMO energy often correlates with increased reactivity. |
| LUMO Energy | Indicates the propensity of a molecule to accept electrons. Lower LUMO energy suggests greater reactivity as an electrophile. |
| Ionization Potential | Directly related to the HOMO energy, it quantifies the ease of electron removal. |
| Chemical Hardness | Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." This influences the nature of their interactions. |
| Electronegativity | Influences the polarity of bonds and the overall charge distribution within the molecule, affecting electrostatic interactions with biological targets. |
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "this compound," docking simulations can be employed to predict its binding affinity and interaction patterns with various protein targets.
For instance, studies on benzyloxy chalcones have utilized molecular docking to investigate their binding to the human monoamine oxidase B (hMAO-B) enzyme. These simulations revealed that the compounds were stabilized in the protein-ligand complexes through π-π stacking interactions, enabling effective binding to the active site of hMAO-B nih.gov. Similarly, in a study of isatin-based benzyloxybenzaldehyde derivatives, molecular docking was used to identify the binding modes within the active site of hMAO-B nih.gov.
A typical molecular docking workflow for "this compound" would involve:
Preparation of the Ligand: The 3D structure of "this compound" would be generated and optimized to its lowest energy conformation.
Preparation of the Protein Target: The crystal structure of the target protein (e.g., MAO-B, COX-2) would be obtained from a protein databank. Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.
Docking Simulation: A docking algorithm would be used to place the ligand into the active site of the protein in various orientations and conformations.
Scoring and Analysis: The resulting poses are then "scored" based on their predicted binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed for the best-scoring poses.
| Potential Protein Target | Rationale for Docking | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Monoamine Oxidase B (MAO-B) | The benzyloxy moiety is a known pharmacophore for MAO-B inhibitors. | Tyrosine, Cysteine, Phenylalanine residues in the active site. |
| Cyclooxygenase-2 (COX-2) | Phenolic compounds are known to exhibit anti-inflammatory properties by inhibiting COX enzymes. | Arginine, Tyrosine, Serine residues in the cyclooxygenase active site. |
| Lipoxygenase (LOX) | Many natural phenols inhibit lipoxygenases, which are involved in inflammation. | Histidine, Isoleucine, Phenylalanine residues in the catalytic domain. |
| Cholinesterases (AChE, BChE) | Some phenolic compounds have shown inhibitory activity against cholinesterases, relevant for neurodegenerative diseases. | Tryptophan, Tyrosine, Serine residues in the active site gorge. |
Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. Following molecular docking, MD simulations can be performed to assess the stability of the predicted binding pose and to explore the conformational changes that may occur upon ligand binding.
In the study of isatin-based benzyloxybenzene derivatives, MD simulations were conducted on the top-docking poses with the hMAO-B enzyme. These simulations, typically run for a duration of nanoseconds, help in understanding the stability of the protein-ligand interactions nih.gov. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the complex.
For "this compound," an MD simulation would provide insights into:
The stability of its interaction with the target protein's active site.
The role of water molecules in mediating ligand-protein interactions.
The flexibility of different parts of the ligand and the protein upon binding.
The calculation of binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone.
Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling
Predictive ADME modeling involves the use of computational tools to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties. Various in silico models are available to predict a range of ADME parameters.
For "this compound," a predictive ADME analysis would likely involve the calculation of the following parameters:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) would be predicted to estimate its absorption from the gut.
Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) would indicate its distribution in the body. The benzyloxy group in related compounds has been shown to be important for BBB permeation nih.gov.
Metabolism: In silico tools can predict the sites of metabolism by cytochrome P450 enzymes.
Excretion: Predictions of renal clearance and potential for being a substrate of efflux transporters can provide insights into its excretion pathway.
| ADME Parameter | Predicted Property for "this compound" (Hypothetical) | Significance |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | Indicates good absorption after oral administration. |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | Suggests potential for central nervous system activity. |
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific isoforms | Indicates a possibility of drug-drug interactions. |
| Ames Mutagenicity | Non-mutagenic | Predicts a low likelihood of causing genetic mutations. |
In Vitro Biological Assay Development and Validation
Following computational predictions, in vitro biological assays are essential to experimentally validate the hypothesized activities of "this compound." These assays provide quantitative data on the compound's effects on cells and enzymes.
Cell-Based Assays for Proliferation and Viability (e.g., MTT assays)
Cell-based assays are fundamental for assessing the cytotoxic or cytostatic effects of a compound on various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell viability. This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases semanticscholar.orgresearchgate.netmdpi.comresearchgate.net. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically semanticscholar.org.
To evaluate the effect of "this compound" on cell proliferation and viability, an MTT assay would be performed on a panel of cell lines, which could include cancer cell lines and normal cell lines to assess selectivity. The cells would be treated with a range of concentrations of the compound, and the cell viability would be measured after a specific incubation period. The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Enzyme Inhibition Assays (e.g., COX-2, Lipoxygenase, Cholinesterases, MAO-B)
Enzyme inhibition assays are used to determine the ability of a compound to interfere with the activity of a specific enzyme. Based on the structural features of "this compound" and the predictions from molecular docking, several enzyme inhibition assays would be relevant.
COX-2 Inhibition Assay: The anti-inflammatory potential of "this compound" can be assessed by its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. Structurally similar compounds like 4-methoxyhonokiol have been shown to inhibit COX-2 expression nih.gov. The assay typically measures the production of prostaglandins (B1171923) from arachidonic acid in the presence and absence of the inhibitor.
Lipoxygenase (LOX) Inhibition Assay: Lipoxygenases are another class of enzymes involved in the inflammatory pathway. The inhibitory activity of "this compound" against LOX can be determined by measuring the formation of hydroperoxides from linoleic or arachidonic acid.
Cholinesterase Inhibition Assays: To investigate its potential in the context of neurodegenerative diseases, the compound would be tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Phenolic compounds have been reported to inhibit these enzymes nih.govmdpi.com. These assays typically use a substrate that produces a colored or fluorescent product upon cleavage by the enzyme.
MAO-B Inhibition Assay: Given that the benzyloxy moiety is a key feature in several known MAO-B inhibitors, this assay is of high importance. Studies on isatin-based benzyloxybenzaldehyde derivatives have shown potent and selective MAO-B inhibitory activity nih.gov. The assay measures the rate of conversion of a substrate (e.g., benzylamine) by MAO-B in the presence of the inhibitor.
| Enzyme Target | Reported IC50/Ki for Structurally Related Compounds | Significance of Inhibition |
|---|---|---|
| Monoamine Oxidase B (MAO-B) | Isatin-based benzyloxybenzene derivatives: IC50 = 0.124 µM; Ki = 0.055 µM nih.gov | Potential therapeutic application in neurodegenerative diseases like Parkinson's disease. |
| Cyclooxygenase-2 (COX-2) | 4-methoxyhonokiol inhibits LPS-induced COX-2 expression nih.gov. | Indicates potential anti-inflammatory activity. |
| Lipoxygenase (LOX) | Various plant extracts containing phenolic compounds show LOX inhibition nih.gov. | Contributes to anti-inflammatory effects. |
| Cholinesterases (AChE/BChE) | Polyphenols like quercetin (B1663063) show AChE inhibition (IC50 = 3.60 µM) nih.gov. | Potential for use in managing symptoms of Alzheimer's disease. |
Apoptosis and Cell Cycle Analysis using Flow Cytometry and Western Blotting
The investigation of how a compound such as this compound influences cell fate, specifically through apoptosis (programmed cell death) and cell cycle progression, relies on precise and quantitative techniques. Flow cytometry and Western blotting are cornerstone methodologies in this area of research, providing detailed insights into cellular processes.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique used to measure and analyze the characteristics of a large population of cells as they pass one by one through a laser beam. For apoptosis, a common method is the Annexin V/Propidium Iodide (PI) assay. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that cannot cross the membrane of live cells but can enter apoptotic cells with compromised membrane integrity, where it stains the DNA. By co-staining cells treated with a compound, flow cytometry can distinguish between different cell populations:
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
To analyze the cell cycle, flow cytometry is typically used to measure the DNA content of cells. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as PI. The fluorescence intensity of the stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle:
G0/G1 phase: Cells with a normal (2n) amount of DNA.
S phase: Cells with a DNA content between 2n and 4n, as they are actively replicating their DNA.
G2/M phase: Cells with a doubled (4n) amount of DNA, having completed DNA replication and preparing for or undergoing mitosis.
A compound that induces cell cycle arrest would cause an accumulation of cells in a specific phase, which is quantifiable with this method.
Western Blotting for Key Protein Markers
Western blotting, or immunoblotting, is a technique used to detect specific proteins in a sample. In the context of apoptosis and cell cycle analysis, it is used to measure changes in the expression levels of key regulatory proteins following treatment with a compound like this compound.
For apoptosis, Western blotting can detect the activation of caspases, which are proteases that execute the process of apoptosis. For instance, the cleavage of pro-caspase-3 into its active, cleaved form is a hallmark of apoptosis. Other important proteins that can be analyzed include the Bcl-2 family of proteins, which regulate the intrinsic pathway of apoptosis. An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 would suggest the induction of apoptosis.
For cell cycle analysis, Western blotting is used to quantify the levels of cyclins and cyclin-dependent kinases (CDKs), which are central to the regulation of cell cycle progression. For example, a compound causing G0/G1 phase arrest might lead to a decrease in the expression of Cyclin D1 and CDK4. Conversely, an arrest in the G2/M phase could be associated with altered levels of Cyclin B1.
The table below summarizes the application of these techniques in studying the cellular effects of a compound.
| Technique | Application | Key Markers/Stains | Information Obtained |
| Flow Cytometry | Apoptosis Analysis | Annexin V, Propidium Iodide (PI) | Quantification of viable, early apoptotic, and late apoptotic/necrotic cells. |
| Cell Cycle Analysis | Propidium Iodide (PI), DAPI | Percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. | |
| Western Blotting | Apoptosis Analysis | Caspases (e.g., cleaved Caspase-3), Bcl-2 family proteins (e.g., Bax, Bcl-2) | Detection of apoptosis-related protein activation and expression changes. |
| Cell Cycle Analysis | Cyclins (e.g., Cyclin D1, Cyclin B1), CDKs (e.g., CDK4) | Measurement of changes in the expression of key cell cycle regulatory proteins. |
Gene and Protein Expression Analysis Techniques (e.g., Northern Blot, Immunoblotting)
To understand the molecular mechanisms by which a compound like this compound exerts its effects, it is crucial to analyze its impact on gene and protein expression. Techniques such as Northern blotting and immunoblotting provide fundamental insights into these processes.
Immunoblotting (Western Blotting)
As introduced in the previous section, immunoblotting is a widely used technique for the detection and quantification of specific proteins. The process involves separating proteins from a cell lysate by size using gel electrophoresis, transferring them to a solid support membrane (such as nitrocellulose or PVDF), and then probing the membrane with antibodies specific to the target protein.
The specificity of the antibody-antigen interaction allows for the identification of a single protein from a complex mixture. The signal intensity, often generated by a chemiluminescent reaction catalyzed by an enzyme conjugated to a secondary antibody, is proportional to the amount of the target protein. This allows researchers to determine whether a compound upregulates or downregulates the expression of specific proteins involved in pathways like apoptosis, cell cycle control, or cellular stress responses. For example, studies on phenolic compounds have used immunoblotting to show modulation of proteins such as STAT3 and NF-κB, which are key transcription factors involved in inflammation and cell survival.
Northern Blotting
Northern blotting is a technique used to study gene expression by detecting specific RNA sequences in a sample. The methodology is analogous to Western blotting but for RNA instead of protein. It involves extracting RNA from a tissue or cell sample, separating the RNA molecules by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with a labeled nucleic acid probe that is complementary to the sequence of interest.
While Northern blotting has been a staple in molecular biology, it has been largely superseded by quantitative real-time polymerase chain reaction (qRT-PCR) for gene expression analysis due to the higher sensitivity, speed, and quantitative accuracy of the latter. However, Northern blotting still offers the advantage of providing information on RNA size and the presence of alternative splice variants, which can be valuable in certain research contexts. For instance, investigating the effect of a compound on the expression of genes encoding for efflux pumps or metabolic enzymes could be accomplished using this technique.
The following table outlines the core principles and applications of these expression analysis techniques.
| Technique | Target Molecule | Principle | Primary Application in Compound Research |
| Immunoblotting (Western Blotting) | Protein | Separation by size, transfer to a membrane, and detection with specific antibodies. | To quantify changes in the expression levels of specific proteins involved in cellular pathways affected by the compound. |
| Northern Blotting | RNA | Separation by size, transfer to a membrane, and detection with a labeled nucleic acid probe. | To measure changes in the transcript levels of specific genes in response to the compound and to identify transcript size and splice variants. |
Medicinal Chemistry and Drug Discovery Perspectives
4-(Benzyloxy)-2-methoxyphenol as a Promising Lead Compound for Therapeutic Development
A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may have suboptimal structure that requires modification to fit the target better. researchgate.net The 4-substituted-2-methoxyphenol core, present in this compound, serves as a valuable building block for the synthesis of new bioactive molecules. nih.govnih.gov This scaffold is found in naturally occurring compounds like eugenol (B1671780) and curcumin (B1669340), which are known for a wide spectrum of biological activities, making them promising pharmacological leads. nih.gov
Derivatives synthesized from 4-substituted-2-methoxyphenols have demonstrated significant biological activity. For instance, a series of eugenol- and curcumin-analog hydroxylated biphenyls were prepared from these starting materials and evaluated for their antitumor activity. eurekaselect.com Two of the curcumin-biphenyl derivatives, in particular, exhibited noteworthy growth inhibitory effects on various malignant melanoma cell lines, with IC50 values ranging from 1 to 13 µM. nih.goveurekaselect.com This highlights the potential of the 4-substituted-2-methoxyphenol framework as a foundation for developing new therapeutic agents.
The bioactivity of compounds derived from this scaffold is often linked to their structural features. For example, hydroxylated biphenyls generally exhibit higher antioxidant activity and lower toxicity compared to their phenolic monomer counterparts. nih.gov The structural flexibility and potential for introducing diverse substituents on the this compound molecule make it an attractive starting point for lead optimization programs aimed at discovering novel drugs.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Curcumin-Biphenyl Derivative 1 | WM266-4 | 1 |
| Curcumin-Biphenyl Derivative 1 | A375 | 5 |
| Curcumin-Biphenyl Derivative 2 | WM266-4 | 10 |
| Curcumin-Biphenyl Derivative 2 | A375 | 13 |
Strategies for Rational Design and Synthesis of New Chemical Entities with Enhanced Bioactivity
Rational drug design involves the strategic development of new medications based on an understanding of the biological targets. nih.govbioexcel.eu This approach aims to reduce the time and cost associated with drug discovery by avoiding random screening of thousands of molecules. bioexcel.euresearchgate.net For a lead compound like this compound, rational design strategies are crucial for optimizing its structure to enhance bioactivity and selectivity.
Key strategies in rational drug design that can be applied to this scaffold include:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features responsible for its therapeutic effects. For example, synthesizing a series of chalcone (B49325) derivatives from 3-benzyloxy-4-methoxybenzaldehyde (B16803) (a related compound) and testing their antimicrobial properties revealed that specific substitutions on the aromatic rings led to excellent antibacterial activity. orientjchem.org
Computer-Aided Drug Design (CADD): Computational tools can be used to model the interaction of this compound derivatives with their biological targets. pharmacologyonline.org Techniques like molecular docking can predict the binding affinity and orientation of a molecule within the active site of a protein, guiding the design of more potent inhibitors. pharmacologyonline.org
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. Once a pharmacophore is defined for a series of active compounds based on the this compound scaffold, it can be used to design new molecules with improved properties. pharmacologyonline.org
Isomeric Reconfiguration: The substitution pattern on the phenolic ring significantly influences a molecule's properties. mcgill.ca Recently developed synthetic methods that allow for the isomerization of phenols, such as moving a hydroxyl group from the para- to the meta-position, could be a powerful tool to explore the chemical space around the this compound core and potentially discover isomers with novel or enhanced bioactivity. mcgill.ca
The synthesis of new chemical entities often involves derivatization of the core structure. For natural phenols and their ethers, common strategies include electrophilic substitutions on the aromatic ring and modifications of the phenolic hydroxyl group or other functional groups present in the molecule. nih.gov
Exploration of Multi-Target Drug Design Paradigms for Complex Diseases
Traditionally, drug discovery has focused on a "one target, one drug" approach. nih.gov However, for complex, multifactorial diseases like cancer and neurodegenerative disorders, this strategy is often inadequate. nih.govnih.gov The emerging paradigm of multi-target drug design, or polypharmacology, aims to develop single molecules that can modulate multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and a better safety profile. nih.govarxiv.org
Phenolic compounds, with their diverse biological activities, are attractive scaffolds for the development of multi-target drugs. nih.gov The this compound structure offers multiple points for chemical modification, allowing for the incorporation of different pharmacophores designed to interact with various targets.
Approaches to designing multi-target ligands from a scaffold like this compound include:
Pharmacophore Combination: This involves linking two or more distinct pharmacophoric units, each responsible for activity at a different target, into a single molecule. pharmacologyonline.org
Pharmacophore Merging: In this strategy, overlapping pharmacophoric features are integrated into a more compact molecule that retains the ability to interact with multiple targets. pharmacologyonline.org
Challenges and Opportunities in the Chemical Synthesis of Complex Bioactive Molecules
While substituted phenolic ethers like this compound are valuable in medicinal chemistry, their synthesis, particularly for complex and highly substituted derivatives, presents several challenges. oregonstate.edu
Challenges:
Regioselectivity: Classic electrophilic substitution reactions on phenol (B47542) derivatives often yield a mixture of ortho- and para-substituted products, making the synthesis of a specific isomer, especially a meta-substituted one, difficult. oregonstate.eduresearchgate.net
Steric Hindrance: The synthesis of highly substituted or sterically hindered ethers can be challenging due to kinetic and thermodynamic barriers associated with intermolecular C–O bond formation. rsc.org
Purification: The formation of isomeric by-products, such as the o,p'-isomer during the synthesis of diphenolic acid from phenol, can complicate purification processes and reduce the yield of the desired product. nih.gov
Harsh Reaction Conditions: Traditional methods for etherification often require strong bases or acids, which may not be compatible with sensitive functional groups in complex molecules. rsc.org
Opportunities:
Novel Catalytic Systems: The development of new catalysts and reaction conditions is overcoming many of the traditional challenges. For instance, methods using molecular iodine with an oxidant have been developed for the efficient synthesis of meta-substituted phenolic products. researchgate.net
C-H Functionalization: Directed C-H bond functionalization allows for the introduction of substituents at specific positions on the phenolic ring with high selectivity. oregonstate.edu
Redox Strategies: Modern synthetic approaches, including phenolic oxidations and photochemical methods, have significantly reduced the difficulty associated with forming sterically demanding α-tertiary ethers. rsc.org
Cascade Reactions: Cycloaddition cascades, often featuring the Diels-Alder reaction, provide a powerful strategy for constructing highly substituted phenols with complete control over the substitution pattern from simple starting materials. oregonstate.edu
These advancements in synthetic methodology provide opportunities to create a diverse library of complex molecules based on the this compound scaffold for biological evaluation.
Future Research Directions in the Academic Exploration of Substituted Phenolic Ethers
The field of substituted phenolic ethers continues to be a fertile ground for academic research, driven by their significant presence in pharmaceuticals and natural products. acs.org Future research is likely to focus on several key areas:
Development of Novel Synthetic Methods: There is a continuing need for more efficient, selective, and environmentally friendly methods for synthesizing substituted phenols and their ethers. researchgate.net This includes the development of new catalysts and the exploration of novel reaction pathways to access previously difficult-to-make substitution patterns.
Exploration of New Biological Targets: As our understanding of disease biology grows, new molecular targets are identified. Future research will involve designing and synthesizing novel phenolic ether derivatives to probe these targets and explore new therapeutic applications.
Application of AI and Machine Learning: The integration of artificial intelligence and machine learning into the drug discovery process is set to accelerate the identification and optimization of lead compounds. mdpi.com These tools can be used to predict the bioactivity of virtual libraries of phenolic ether derivatives, prioritize compounds for synthesis, and design multi-target ligands. nih.gov
Sustainable Chemistry: A growing emphasis on green chemistry will drive research towards the use of renewable starting materials, such as those derived from lignin, for the synthesis of substituted phenolic derivatives. nih.gov This also includes the development of solvent-free reaction conditions and catalysts that can be easily recovered and reused.
Chemical Biology Probes: Substituted phenolic ethers can be designed as chemical probes to study biological processes. By incorporating reporter tags or reactive groups, these molecules can be used to identify protein targets, map signaling pathways, and elucidate mechanisms of drug action.
The versatility of the substituted phenolic ether scaffold ensures its continued importance in medicinal chemistry and drug discovery, with ongoing research promising to unlock new therapeutic opportunities.
| Compound Name |
|---|
| This compound |
| Curcumin |
| Eugenol |
| 3-benzyloxy-4-methoxybenzaldehyde |
Q & A
Q. What are the optimal synthetic routes for 4-(Benzyloxy)-2-methoxyphenol, considering yield and purity?
The synthesis of this compound typically involves multi-step protection, substitution, and deprotection strategies. For example, starting from 4-methoxyphenol, the hydroxyl group is first acetylated to prevent undesired reactivity. Bromination at the ortho-position using N-bromosuccinimide (NBS) in acetonitrile yields 3-bromo-4-methoxyphenyl acetate. Subsequent hydrolysis removes the acetyl group, and benzylation with benzyl bromide introduces the benzyloxy moiety, yielding the final product with high purity . Alternative routes involve intermediates like 4-(benzyloxy)-3-methoxybenzaldehyde, which can be further functionalized via Friedel-Crafts reactions or hydrogenation .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- NMR : H and C NMR are critical for confirming substitution patterns. For instance, the benzyloxy group’s methylene protons typically appear as a singlet at δ ~4.9–5.1 ppm, while aromatic protons show splitting patterns consistent with para- and ortho-substitution .
- IR : Stretching frequencies for the methoxy (C-O, ~1250 cm) and benzyloxy (C-O, ~1100 cm) groups help verify functionalization.
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 246.1) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While toxicity data for this compound are limited, standard precautions include:
- Use of gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Conducting reactions in a fume hood to minimize inhalation risks.
- Proper disposal of waste via certified hazardous waste management services, as benzyl ethers may persist in the environment .
Advanced Research Questions
Q. How do structural modifications of this compound influence its bioactivity in enzyme inhibition assays?
Derivatives of this compound, such as epoxide or hydroxypropyl-phenoxy variants, have shown potent acetylcholinesterase (AChE) inhibition (KI values: 90.10–379.57 nM). Key structural factors include:
- Epoxide groups : Enhance electrophilicity, improving interaction with AChE’s catalytic triad.
- Phenoxypropyl chains : Increase hydrophobicity, aiding penetration into the enzyme’s active site gorge .
Table 1 : AChE Inhibition by Derivatives
| Derivative Structure | KI (nM) |
|---|---|
| 2-Methoxy-4-(oxiran-2-ylmethyl) phenol | 90.10 ± 0.01 |
| 4-(2-Hydroxy-3-(4-hydroxyphenoxy) propyl)-2-methoxyphenol | 379.57 ± 0.14 |
Q. What computational methods are effective for predicting the reactivity of this compound in radical scavenging studies?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict:
- Bond dissociation energies (BDEs) for O-H bonds, indicating radical scavenging potential.
- Frontier molecular orbitals (HOMO/LUMO) to assess electron-donating capacity.
For example, lower BDEs (<85 kcal/mol) correlate with higher antioxidant activity, as seen in structurally similar phenolic compounds .
Q. How can contradictory data on solvent-dependent reactivity of this compound be resolved?
Contradictions often arise from solvent polarity effects. Systematic studies using solvents like DMSO (polar aprotic) vs. ethanol (polar protic) can clarify trends:
- In polar aprotic solvents, the compound’s nucleophilicity increases, favoring SN2 reactions.
- Protic solvents stabilize intermediates via hydrogen bonding, altering reaction pathways.
Controlled experiments with kinetic monitoring (e.g., UV-Vis spectroscopy) and computational solvation models are recommended .
Q. What advanced purification techniques are suitable for isolating this compound from complex mixtures?
- Flash Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30%) to separate benzyloxy derivatives.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) resolve closely related isomers .
Q. Methodological Notes
- Synthetic Optimization : Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane) and optimize benzylation time (typically 6–8 hr at 80°C) to maximize yield .
- Enzyme Assays : Use Ellman’s method with acetylthiocholine iodide as a substrate; measure absorbance at 412 nm to quantify AChE activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
